

Larotaxel Dihydrate: A Technical Guide to Stability and Degradation Pathways

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Compound of Interest

Compound Name: Larotaxel dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of **larotaxel dihydrate**, a potent, next-generation taxane with significant clinical interest. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document synthesizes available data on larotaxel's degradation under various stress conditions, outlines key degradation products, and provides detailed experimental methodologies for stability assessment.

Executive Summary

Larotaxel dihydrate is susceptible to degradation under various conditions, including acidic, basic, oxidative, and photolytic stress. The primary degradation pathways involve hydrolysis of the ester groups and modifications to the taxane core. This guide details the kinetics of degradation, the identity of major degradation products, and the analytical methodologies used to conduct stability-indicating studies.

Physicochemical Properties and Stability Profile

Larotaxel dihydrate's stability is significantly influenced by pH and temperature. It exhibits greater stability in neutral and mildly acidic aqueous solutions.^{[1][2]} Conversely, its degradation is accelerated in both strongly acidic and, more notably, alkaline conditions.^{[1][2]}

pH-Dependent Stability

Studies have shown that the degradation of larotaxel follows first-order kinetics.[1] The stability is markedly lower in basic and strongly acidic environments. For instance, larotaxel is stable in buffers at pH 5, 6.5, and 7.4 for 24 hours at 37°C.[1][2] However, as the pH deviates from this range, the rate of degradation increases.

Temperature and Photostability

Elevated temperatures accelerate the degradation of **larotaxel dihydrate**. The activation energies for degradation have been determined to be 126.7 kJ/mol at pH 1.5 and 87.01 kJ/mol at pH 11.[1][2] Forced degradation studies have also indicated that larotaxel is susceptible to degradation under photolytic conditions.[3]

Quantitative Stability Data

The following tables summarize the quantitative data from stability studies on larotaxel.

Table 1: Half-life of Larotaxel in Different pH Buffer Solutions at 37°C

pH	Half-life (h)
1.5	4.8
3.0	12.5
5.0	Stable for 24h
6.5	Stable for 24h
7.4	Stable for 24h
9.0	8.2
10.0	2.1
11.0	0.5

Data sourced from degradation kinetics studies.[1][2]

Table 2: Summary of Forced Degradation Studies of Larotaxel

Stress Condition	Reagent/Condition	Observation
Acidic	0.1 M HCl, 60°C, 8h	Significant degradation
Basic	0.01 M NaOH, room temp, 0.5h	Significant degradation
Oxidative	6% H ₂ O ₂ , room temp, 24h	Moderate degradation
Thermal	60°C, 10 days	Moderate degradation
Photolytic	1.2 million lux hours and 200 W h/m ²	Moderate degradation

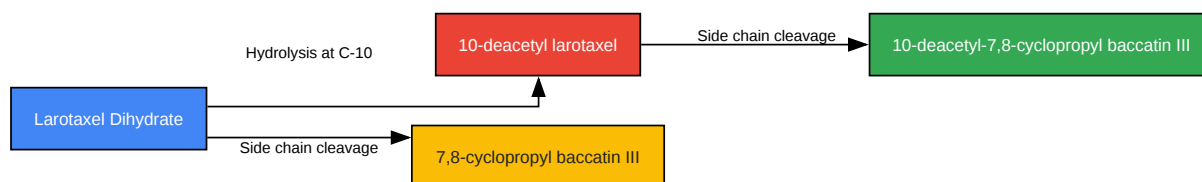
Data compiled from forced degradation studies.[3]

Degradation Pathways and Products

Forced degradation studies have identified several key degradation products of larotaxel. The primary degradation pathways involve hydrolysis of the C-10 acetyl group and the side chain at C-13.

Alkaline Degradation Pathway

Under alkaline conditions, three primary degradation products have been identified.[1][2]



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Alkaline Degradation Pathway of Larotaxel

General Forced Degradation Products

A broader forced degradation study identified five key impurities and degradation products.[3]

- 7,8-cyclopropyl baccatin III
- 10-deacetyl larotaxel
- 10-deacetyl-7,8-cyclopropyl baccatin III
- 7-acetyl-8-methyl larotaxel
- 2',13-bissidechain larotaxel

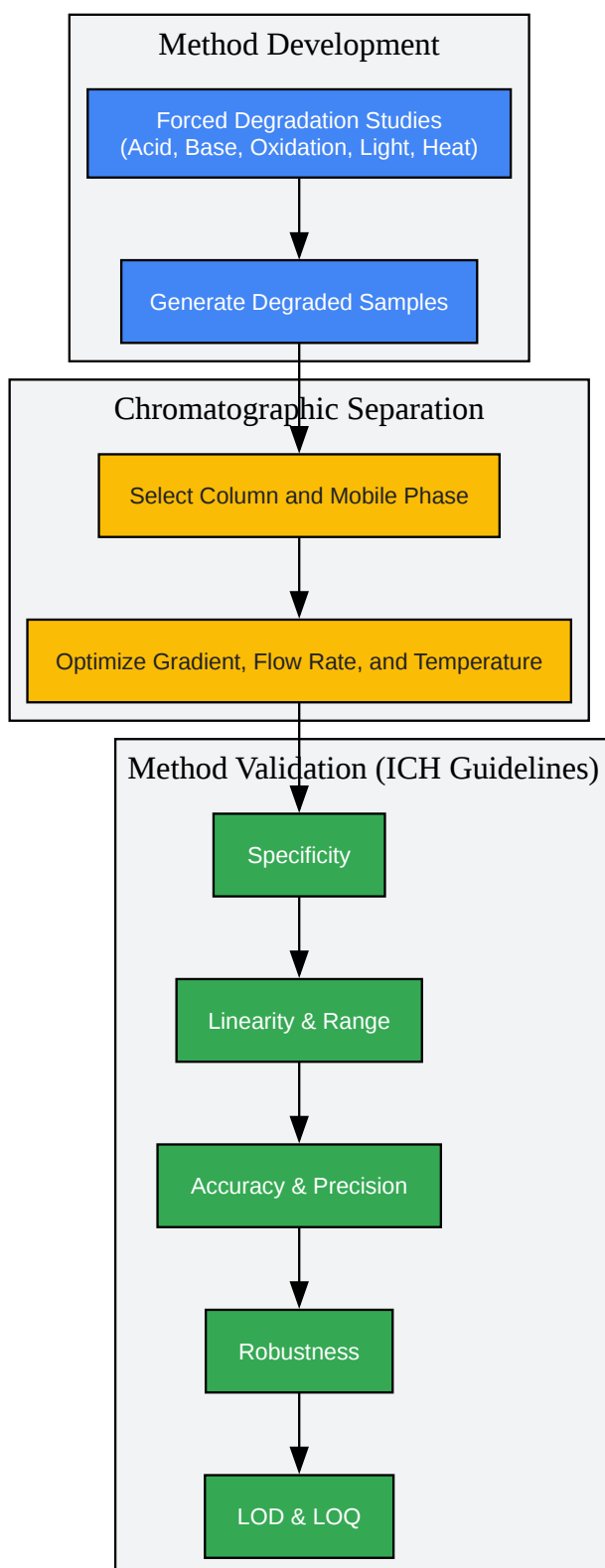
Experimental Protocols

This section details the methodologies employed in the stability and degradation studies of **larotaxel dihydrate**.

Stability-Indicating HPLC Method

A crucial tool for stability assessment is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Stability-Indicating Method Development



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Workflow for Stability-Indicating HPLC Method Development

Chromatographic Conditions (Example)

- Instrument: Agilent 1260 HPLC system[1]
- Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
- Mobile Phase: Acetonitrile and water gradient
- Flow Rate: 1.0 mL/min
- Detection: UV at 230 nm
- Temperature: 30°C

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to identify potential degradation products.

Protocol for Forced Degradation:

- Acid Hydrolysis: Dissolve larotaxel in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 8 hours. Neutralize the solution before analysis.[3]
- Base Hydrolysis: Dissolve larotaxel in a suitable solvent and add 0.01 M sodium hydroxide at room temperature for 30 minutes. Neutralize the solution before analysis.[3]
- Oxidative Degradation: Treat a solution of larotaxel with 6% hydrogen peroxide at room temperature for 24 hours.[3]
- Thermal Degradation: Expose solid **larotaxel dihydrate** to a temperature of 60°C for 10 days.[3]
- Photodegradation: Expose a solution of larotaxel to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 W h/m². [3] A control sample should be protected from light.

Characterization of Degradation Products

The structural elucidation of degradation products is performed using a combination of chromatographic and spectroscopic techniques.

- Isolation: Preparative or semi-preparative HPLC is used to isolate the individual degradation products.[3]
- Identification:
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS), are used to determine the molecular weight and fragmentation patterns of the degradation products.[1][3]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are employed to elucidate the detailed chemical structure of the isolated impurities.[3]

Conclusion

The stability of **larotaxel dihydrate** is a critical parameter that must be carefully controlled throughout the drug development process. This technical guide has summarized the key factors influencing its stability, including pH, temperature, and light. The primary degradation pathways involve hydrolysis, leading to the formation of several known degradation products. The provided experimental protocols offer a foundation for researchers and drug development professionals to design and execute robust stability studies for **larotaxel dihydrate** and its formulations. A thorough understanding of these stability characteristics is paramount for the development of a safe, effective, and stable pharmaceutical product.

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